molecular formula C18H19N5O2 B5518780 6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5518780
M. Wt: 337.4 g/mol
InChI Key: KHMUPPCKLDUCFE-UHFFFAOYSA-N
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Description

6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxyphenoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxyphenoxymethyl alcohol. This intermediate is then reacted with 4-methylphenylamine and cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while nucleophilic substitution on the triazine ring can produce various substituted triazines.

Scientific Research Applications

6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. Additionally, the methoxy and methylphenyl groups can enhance the compound’s binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine represents a novel derivative of the 1,3,5-triazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is characterized by a triazine core substituted with various functional groups that enhance its biological efficacy. The presence of methoxy and methyl groups plays a crucial role in modulating its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight270.32 g/mol
CAS NumberNot available
Melting PointNot specified

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazine exhibit significant anticancer properties. The compound has been shown to inhibit various cancer-related enzymes and pathways:

  • Inhibition of DNA Topoisomerase IIα : This enzyme is critical for DNA replication and transcription; inhibition can lead to cancer cell death.
  • Effects on Kinases : The compound has been reported to inhibit kinases involved in cancer progression, such as PI3K and mTOR pathways.

Case Study: In Vitro Anticancer Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 1.25 µM
  • A549 (Lung Cancer) : IC50 = 0.20 µM
  • HeLa (Cervical Cancer) : IC50 = 1.03 µM

These results indicate a promising therapeutic index for further development in cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Inhibitory effects on common fungal strains.

Anti-inflammatory Effects

Research highlights the potential of this compound in modulating inflammatory responses. Its ability to inhibit pro-inflammatory cytokines suggests a role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites of enzymes like DNA topoisomerase and various kinases, it disrupts critical cellular processes.
  • Receptor Modulation : The compound interacts with receptors relevant to cancer and inflammation, influencing signaling pathways.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, particularly at the G2/M phase.
MechanismDescription
Enzyme InhibitionDisruption of DNA replication and repair
Receptor InteractionModulation of signaling pathways
Cell Cycle ArrestInduction of apoptosis in cancer cells

Properties

IUPAC Name

6-[(4-methoxyphenoxy)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-3-5-13(6-4-12)20-18-22-16(21-17(19)23-18)11-25-15-9-7-14(24-2)8-10-15/h3-10H,11H2,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMUPPCKLDUCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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